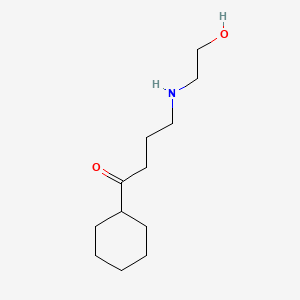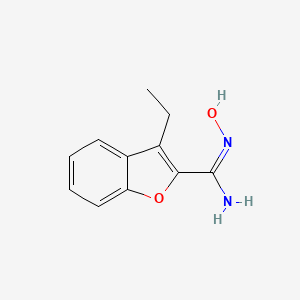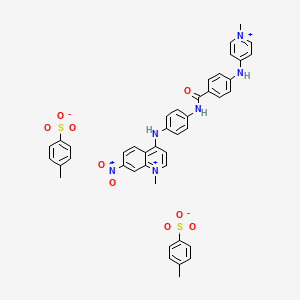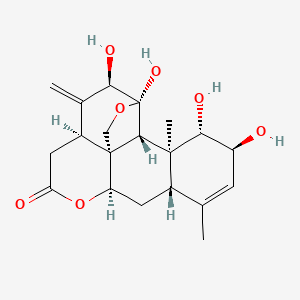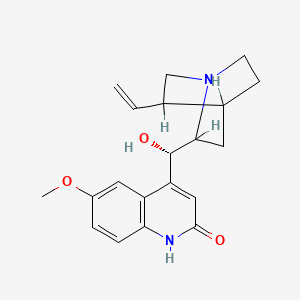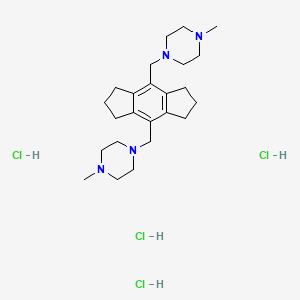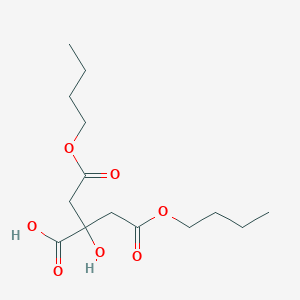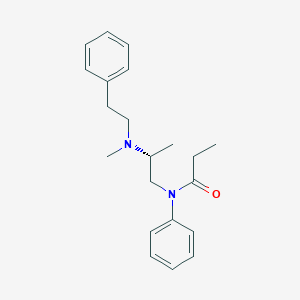
Diampromide, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diampromide, ®- is an opioid analgesic belonging to the ampromide family of drugs. It was invented in the 1960s by American Cyanamid and can be described as a ring-opened analogue of fentanyl . This compound is known for its potent analgesic properties and is related to other drugs such as propiram and phenampromide .
Chemical Reactions Analysis
Diampromide, ®- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diampromide, ®- has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of opioid analgesics and their structure-activity relationships.
Biology: It is used in research to understand the biological mechanisms of pain and analgesia.
Medicine: It is studied for its potential use as a pain management drug.
Industry: It may be used in the development of new analgesic drugs with improved efficacy and safety profiles.
Mechanism of Action
Diampromide, ®- exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain. The molecular targets include the mu-opioid receptor, which is primarily responsible for its analgesic effects .
Comparison with Similar Compounds
Diampromide, ®- is similar to other opioid analgesics such as:
Propiram: Another opioid analgesic from the ampromide family.
Phenampromide: A related compound with similar analgesic properties.
Fentanyl: A potent opioid analgesic with a different chemical structure but similar pharmacological effects.
What sets Diampromide, ®- apart is its unique ring-opened structure, which may contribute to its distinct pharmacological profile .
Properties
CAS No. |
6086-67-5 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-[(2R)-2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H28N2O/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19/h5-14,18H,4,15-17H2,1-3H3/t18-/m1/s1 |
InChI Key |
RXTHKWVSXOIHJS-GOSISDBHSA-N |
Isomeric SMILES |
CCC(=O)N(C[C@@H](C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


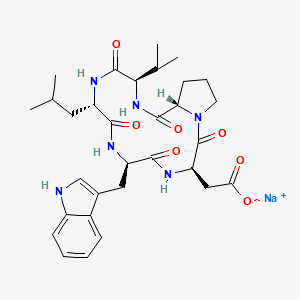
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)


